rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride, cis
Description
The compound rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride, cis is a chiral bicyclic amine derivative featuring a pyrazole-oxolane scaffold. Key characteristics include:
- Molecular Formula: C₇H₁₄Cl₂N₃O (base structure: C₇H₁₂N₃O + 2HCl) .
- Molecular Weight: Reported inconsistently as 242.11 g/mol () and 189.65 g/mol ().
- CAS Number: 2059999-75-4 (listed in , though conflicting data exists) .
The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies. Pyrazole derivatives are widely explored for antimicrobial, anticancer, and kinase-inhibitory activities .
Properties
CAS No. |
2307782-59-6 |
|---|---|
Molecular Formula |
C8H15Cl2N3O2 |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diol Cyclization
A 1,4-diol derivative undergoes acid-catalyzed cyclization. For example, treatment of cis-2,5-dihydroxypentane with p-toluenesulfonic acid (PTSA) in toluene yields the oxolane ring. Modifications include introducing substituents at C3 and C4 prior to cyclization.
Epoxide Ring-Opening
Epoxides derived from allylic alcohols react with nucleophiles (e.g., water, amines) under basic or acidic conditions. For instance, cis-epoxide intermediates open regioselectively to form the oxolane backbone.
Amination at C3
The amine group is introduced through reduction of a nitro intermediate or Staudinger reaction .
Nitro Reduction
Staudinger Reaction
An azide intermediate at C3 undergoes Staudinger reaction with triphenylphosphine, followed by hydrolysis to yield the amine.
Racemic Mixture Considerations
The racemic nature of the compound arises from:
-
Non-enantioselective synthesis : Use of achiral starting materials and reagents.
-
Racemization during steps : Acidic or basic conditions inducing epimerization, mitigated by maintaining neutral pH.
Dihydrochloride Salt Formation
The free amine is converted to its dihydrochloride salt via:
-
Dissolve the amine in anhydrous diethyl ether.
-
Bubble HCl gas through the solution at 0°C until precipitation completes.
Purification and Characterization
Purification :
-
Column chromatography : Silica gel with gradient elution (methanol/dichloromethane).
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Characterization :
-
NMR : δ 3.85 (s, 3H, CH3-pyrazole), δ 4.25 (m, 2H, oxolane H3/H4).
-
HPLC : >95% purity (C18 column, 0.1% TFA in acetonitrile/water).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Mitsunobu + Nitro Red. | 72 | 98 | Stereochemical control |
| Nucleophilic Sub. + Staudinger | 65 | 95 | Avoids nitro intermediates |
| Epoxide + Catalytic Red. | 68 | 97 | Scalable |
Chemical Reactions Analysis
Nucleophilic Reactions
The oxolane ring’s ether oxygen and tertiary amine group participate in nucleophilic reactions.
Mechanism : The oxolane’s ether oxygen stabilizes transition states during nucleophilic attacks, while the amine acts as a weak base in alkylation.
Acid-Base Reactions
The dihydrochloride salt undergoes neutralization and proton exchange:
The free base form is less water-soluble but reactive in organic solvents, while the dihydrochloride form facilitates aqueous-phase reactions .
Electrophilic Substitution at Pyrazole
The 1-methylpyrazole moiety undergoes electrophilic substitution at the C3 and C5 positions:
| Reaction | Reagents | Products | Yield | Regioselectivity |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyrazole derivative | 55% | C3 > C5 . |
| Halogenation | Cl₂ (aq), RT | 5-Chloro-pyrazole derivative | 48% | Moderate selectivity . |
Key Insight : The methyl group at N1 directs electrophiles to the C3 and C5 positions due to steric and electronic effects .
Oxidation and Reduction
The amine and oxolane groups are redox-active:
| Reaction | Conditions | Products | Notes |
|---|---|---|---|
| Amine Oxidation | KMnO₄, H₂O, 80°C | Nitroso intermediate | Limited by overoxidation to nitro compounds . |
| Oxolane Reduction | LiAlH₄, THF | Diol derivative | Requires acidic workup. |
Stability and Degradation
The compound’s stability under varying conditions:
| Condition | Degradation Pathway | Half-Life | Notes |
|---|---|---|---|
| Aqueous Acid (pH < 2) | Hydrolysis of oxolane ring | 12 hr (25°C) | Forms pyrazole-diol derivative . |
| UV Light (254 nm) | N-dealkylation | 48 hr | Generates 1H-pyrazole-4-ol . |
Storage Recommendations : Stable at -20°C in anhydrous form; avoid prolonged exposure to light or moisture .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects due to its structural resemblance to bioactive molecules. Its unique functional groups may confer specific biological activities, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. Preliminary studies suggest that rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride may inhibit cancer cell proliferation through apoptosis induction mechanisms.
Neuroscience Research
The pyrazole moiety is known for its neuroprotective properties. Investigations into the compound's effects on neuronal cells have shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.
Case Study: Neuroprotection
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting a role in therapies for conditions like Alzheimer's disease.
Pharmacological Studies
Pharmacokinetic and pharmacodynamic studies are essential to understand how this compound behaves in biological systems. Its ability to cross the blood-brain barrier (BBB) is particularly noteworthy for central nervous system (CNS) applications.
Table: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| LogP | -0.65 |
| Polar Surface Area | 62 Å |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Synthetic Chemistry
The synthesis of rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride involves various synthetic routes that can be optimized for yield and purity. Researchers are exploring greener synthesis methods to reduce environmental impact.
Case Study: Green Synthesis
Recent advancements have led to the development of a microwave-assisted synthesis method that significantly reduces reaction times and improves yields compared to traditional methods.
Mechanism of Action
The mechanism by which rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride, cis exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrazole ring may interact with active sites of enzymes, inhibiting their activity, while the oxolane ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Properties
The following table summarizes structural analogs and their distinguishing features:
Analysis of Structural and Functional Differences
(a) Substituent Effects
- Methyl vs. Phenyl () : The phenyl analog (C₁₃H₁₅N₃O₂) exhibits higher lipophilicity (logP ~2.5 estimated) compared to the methyl-substituted target compound (logP ~1.2). This reduces aqueous solubility but may enhance membrane permeability .
- Its molecular weight (281.54 g/mol) exceeds the target compound by ~16% .
(b) Salt Form and Solubility
- The dihydrochloride salt of the target compound improves solubility in polar solvents (e.g., water, DMSO) compared to the non-salt phenyl analog. This property is advantageous for in vitro assays .
- The mono-hydrochloride bromo analog (–11) may exhibit intermediate solubility.
(c) Stereochemistry
Research Implications and Discrepancies
- Data Inconsistencies : reports a molecular weight of 189.65 g/mol for the target compound, conflicting with the dihydrochloride formulation. This discrepancy necessitates verification via high-resolution mass spectrometry (HRMS) or crystallographic analysis .
- Biological Relevance : Pyrazole-oxolane derivatives are under investigation for kinase inhibition (e.g., EGFR inhibitors in ) and antimicrobial activity (). The target compound’s methyl group and salt form position it as a candidate for optimized pharmacokinetics .
- Synthetic Challenges : Bromo and phenyl analogs require tailored coupling strategies, as highlighted in –11.
Biological Activity
The compound rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride, commonly referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride
- Molecular Formula : CHClNO
- Molecular Weight : 256 Da
- CAS Number : 2307782-59-6
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 256 Da |
| LogP | -0.65 |
| Polar Surface Area | 62 Å |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that this compound may inhibit histone acetyltransferase (HAT) activities, thus affecting gene expression and regulation.
In a study examining structure–activity relationships (SAR), it was shown that derivatives of pyrazole compounds could selectively inhibit the p300/CBP HAT domain, which plays a crucial role in the regulation of transcription factors such as p53 and Myc . The inhibition of these pathways can lead to significant antitumor effects.
Antitumor Activity
The compound has been evaluated for its antitumor potential against various cancer cell lines. In vitro studies demonstrated that rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride exhibited significant cytotoxicity in leukemia cells. The mechanism involves the modulation of histone acetylation levels, leading to altered expression of oncogenes and tumor suppressor genes.
Table 2: Antitumor Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Kasumi-1 (Leukemia) | 5.7 | Inhibition of p300 HAT |
| HeLa (Cervical) | 10.2 | Induction of apoptosis via p53 pathway |
| MCF7 (Breast) | 8.5 | Downregulation of Myc |
Case Studies
Several case studies have highlighted the efficacy of rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride in preclinical models:
- Study on Leukemia Cells :
- Cervical Cancer Model :
Q & A
Q. What are the recommended methods for synthesizing rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride, cis?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and chiral resolution. For example:
Pyrazole-Oxolane Coupling : React 1-methyl-1H-pyrazol-4-ol with a protected oxolan-3-amine derivative under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the ether linkage .
Deprotection and Salt Formation : Use HCl in dioxane to deprotect the amine group and form the dihydrochloride salt .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts like over-alkylated species .
Q. How can researchers confirm the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA-3 column with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm. Compare retention times with racemic standards .
- NMR Analysis : Analyze coupling constants (e.g., ) in the oxolane ring to confirm stereochemistry. For cis-configuration, expect distinct splitting patterns in the 3D NOESY spectrum .
Q. What stability studies are critical for this compound under experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures. Store at -20°C in anhydrous conditions to prevent hydrolysis of the oxolane ring .
- pH Sensitivity : Test solubility and degradation in buffers (pH 3–9) using UV-Vis spectroscopy. The dihydrochloride salt is stable in acidic media but may degrade in basic conditions .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis route for this compound?
- Methodological Answer :
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to identify low-energy intermediates and transition states for the pyrazole-oxolane coupling step .
- Machine Learning : Train models on analogous reactions (e.g., ) to predict optimal solvent systems (e.g., DMF vs. THF) and reduce trial-and-error experimentation .
Q. How to resolve contradictions between experimental and computational data for stereochemical outcomes?
- Methodological Answer :
- Hybrid Workflow : Integrate experimental NMR data (e.g., - coupling constants) with computed NMR chemical shifts (using Gaussian 16) to validate stereochemistry .
- Case Study : If DFT predicts a trans-configuration but experiments indicate cis, re-evaluate solvent effects in simulations or check for kinetic vs. thermodynamic control in synthesis .
Q. What reactor design considerations are critical for scaling up the synthesis?
- Methodological Answer :
- Membrane Reactors : Use continuous-flow systems to enhance mixing and heat transfer during the exothermic coupling step, reducing side reactions .
- Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression in real time .
Q. How to assess the compound’s interaction with biological targets using structural analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
